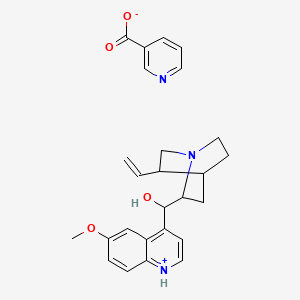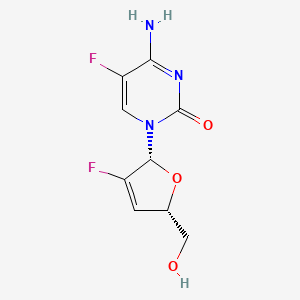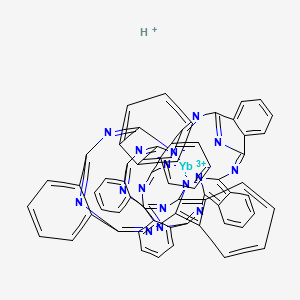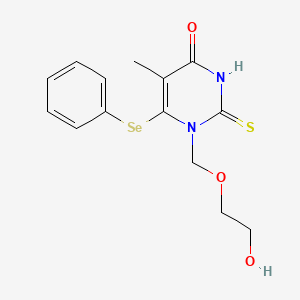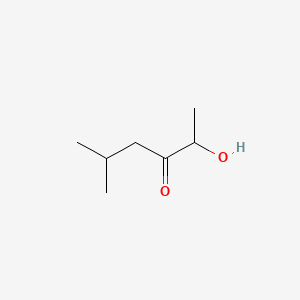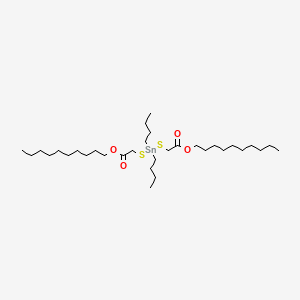
Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate is a heterocyclic organic compound with the molecular formula C₃₂H₆₄O₄S₂Sn and a molecular weight of 695.688 g/mol . This compound is known for its unique structure, which includes a tin (Sn) atom, making it part of the organotin compounds category. It is primarily used in research and experimental applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate typically involves the reaction of 2-ethylhexyl-4,4-dibutyl-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-tetradecanoic acid with tin chloride under alkaline conditions . The reaction is carried out in a controlled environment to ensure the correct formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tin atom in the compound can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis studies.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a stabilizer in certain industrial processes.
作用機序
The exact mechanism of action of Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate is not well-documented. as an organotin compound, it is likely to interact with biological molecules through coordination with sulfur and oxygen atoms. This interaction can disrupt cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Tributyltin oxide (TBTO): Another organotin compound with similar applications in antifouling paints and biocides.
Dibutyltin dilaurate (DBTDL): Used as a catalyst in the production of polyurethane and as a stabilizer in PVC.
Uniqueness
Decyl 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate is unique due to its specific structure, which includes both sulfur and oxygen atoms coordinated to a tin center. This structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
特性
CAS番号 |
84030-45-5 |
|---|---|
分子式 |
C32H64O4S2Sn |
分子量 |
695.7 g/mol |
IUPAC名 |
decyl 2-[dibutyl-(2-decoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C12H24O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-14-12(13)11-15;2*1-3-4-2;/h2*15H,2-11H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
ZMHYXZXTHCGPAQ-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


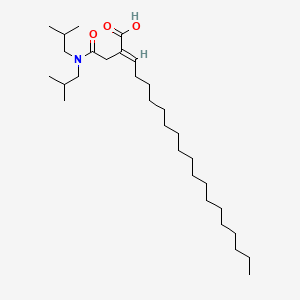

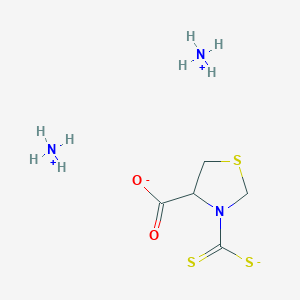
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
